molecular formula C5H5N3O2 B1664653 5-Formylcytosine CAS No. 4425-59-6

5-Formylcytosine

Cat. No. B1664653
CAS RN: 4425-59-6
M. Wt: 139.11 g/mol
InChI Key: FHSISDGOVSHJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Formylcytosine, also known as 5fC, is a rare base found in mammalian DNA and thought to be involved in active DNA demethylation . It can be a stable DNA modification in mammals and alters the structure of the DNA double helix .


Synthesis Analysis

5fC is formed by oxidation of 5-Hydroxymethylcytosine (5hmC) a reaction mediated by TET enzymes . There are methods for whole-genome analysis of 5fC based on selective chemical labeling of 5fC and subsequent C-to-T transition during PCR .


Molecular Structure Analysis

The 5-formyl group is located in the same plane as the cytosine base and forms an intra-residue hydrogen bond with the amino group in the N4 position . This modification increases the base stacking between the 5fC and the neighboring bases while not causing significant global and local structure perturbations .


Chemical Reactions Analysis

5fC can be effectively fluorogenically labeled by hydrazine, amine, amidoxyl, and indole derivatives . The loss of the exocyclic 4-amino group in 5fC causes the incorporation of dATP through base pairing with the generated nucleobase during polymerase extension .


Physical And Chemical Properties Analysis

5fC has a molecular formula of C5H5N3O2 . It is broadly distributed across the mammalian genome, although it is much more rarely occurring . The specific concentration values vary significantly depending on the cell type .

Scientific Research Applications

Stability and Functional Roles in DNA 5-Formylcytosine (5fC) is recognized as a stable DNA modification in mammals, distinct from 5-hydroxymethylcytosine (5hmC). This stability indicates that 5fC may have roles in DNA beyond merely being a demethylation intermediate, suggesting a direct involvement in the regulation of genomic functions (Bachman et al., 2015).

DNA-Protein Cross-Linking and Genome Regulation 5fC forms DNA-protein conjugates with nuclear proteins and plays a role in epigenetic signaling by affecting DNA-protein interactions, transcriptional regulation, and chromatin remodeling. Such DNA-protein cross-links involving 5fC are reversible, suggesting a dynamic role in transcriptional regulation and potential implications for DNA replication and repair mechanisms (Ji et al., 2017), (Ji et al., 2018).

Chemical Intervention and Analytical Tools Technological advancements have enabled the development of programmable probes for recognizing and analyzing 5fC in DNA. These probes leverage the unique chemical properties of 5fC, providing new avenues for epigenetic studies and expanding the understanding of 5fC's role in genome regulation. Such chemical tools offer selective recognition and quantification of 5fC, aiding in the exploration of its biological functions and potential applications (Giess et al., 2019), (Xu et al., 2014).

Biochemical and Structural Insights 5fC influences the physical properties of DNA, affecting its melting process, stability, and conformation. The presence of 5fC in DNA results in unique structural configurations, distinct from other cytosine modifications. This structural influence extends to the local and global conformation of DNA, which is crucial for understanding its interactions with various proteins and its role in the regulation of gene expression (Raiber et al., 2014), (Dubini et al., 2020).

Safety And Hazards

5fC is a naturally occurring nucleobase and is not associated with any specific safety hazards or risks based on the information available .

properties

IUPAC Name

6-amino-2-oxo-1H-pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-3(2-9)1-7-5(10)8-4/h1-2H,(H3,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSISDGOVSHJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336487
Record name 5-Formylcytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formylcytosine

CAS RN

4425-59-6
Record name 5-Formylcytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Formylcytosine
Reactant of Route 2
Reactant of Route 2
5-Formylcytosine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Formylcytosine
Reactant of Route 4
5-Formylcytosine
Reactant of Route 5
5-Formylcytosine
Reactant of Route 6
Reactant of Route 6
5-Formylcytosine

Citations

For This Compound
8,060
Citations
S Ito, L Shen, Q Dai, SC Wu, LB Collins, JA Swenberg… - Science, 2011 - science.org
… Here, we show that, in addition to 5hmC, the Tet proteins can generate 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC) from 5mC in an enzymatic activity–dependent manner. …
Number of citations: 618 www.science.org
HY Zhang, J Xiong, BL Qi, YQ Feng… - Chemical …, 2016 - pubs.rsc.org
… for the determination of 5-hydroxymethylcytosine and 5-formylcytosine in both DNA and RNA. We reported the presence of 5-formylcytosine in RNA of mammals and found that ascorbic …
Number of citations: 89 pubs.rsc.org
CX Song, KE Szulwach, Q Dai, Y Fu, SQ Mao, L Lin… - Cell, 2013 - cell.com
TET proteins oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). 5fC and 5caC are excised by mammalian DNA …
Number of citations: 579 www.cell.com
Z Sun, N Dai, JG Borgaro, A Quimby, D Sun, IR Corrêa… - Molecular cell, 2015 - cell.com
Mapping genome-wide 5-hydroxymethylcytosine (5hmC) and 5-formylcytosine (5fC) at single-base resolution is important to understand their biological functions. We present a cost-…
Number of citations: 96 www.cell.com
A Klungland, AB Robertson - Free Radical Biology and Medicine, 2017 - Elsevier
… , 5-formylcytosine, and 5-carboxycytosine. While the base excision repair machinery processes 5-formylcytosine and 5-… The subsequent oxidation products, 5-formylcytosine and 5-…
Number of citations: 76 www.sciencedirect.com
Y Wang, X Zhang, G Zou, S Peng, C Liu… - Accounts of chemical …, 2019 - ACS Publications
… for the detection of 5-formylpyrimidine (5-formylcytosine and 5-formyluracil) and highlight their … Upon treatment under specific conditions, 5-formylcytosine can be recognized at single-…
Number of citations: 36 pubs.acs.org
J Liu, J Jiang, J Mo, D Liu, D Cao, H Wang, Y He… - …, 2019 - Wiley Online Library
… In addition, we10 and others11 found that 5hmC can be further oxidized by TETs to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC), both of which are lower than 5hmC in the …
Number of citations: 79 aasldpubs.onlinelibrary.wiley.com
D Gackowski, E Zarakowska, M Starczak… - PLoS …, 2015 - journals.plos.org
… genes, involve ten-eleven translocation (TET) proteins that participate in oxidation of 5-methylcytosine to 5-hydroxymethylcytosine which can be further oxidized to 5-formylcytosine and …
Number of citations: 42 journals.plos.org
J Cadet, JR Wagner - Mutation Research/Genetic Toxicology and …, 2014 - Elsevier
… Another major issue that rapidly emerged was the possible implication of 5-hmC and further oxidation products including 5-formylcytosine (5-fC) and 5-carboxylcytosine (5-caC) (for …
Number of citations: 70 www.sciencedirect.com
M Münzel, U Lischke, D Stathis… - … A European Journal, 2011 - Wiley Online Library
5‐Formylcytosine (fC or 5‐CHO dC) and 5‐carboxylcytosine (caC or 5‐COOH dC) have recently been identified as constituents of mammalian DNA. The nucleosides are formed from 5‐…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.